An In-depth Technical Guide to Hexyl Cyclopropanecarboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Hexyl Cyclopropanecarboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Hexyl cyclopropanecarboxylate, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, outline a detailed synthetic protocol, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential of cyclopropane-containing scaffolds.
Molecular Structure and Physicochemical Properties
Hexyl cyclopropanecarboxylate is an ester composed of a cyclopropane ring as the carboxylic acid moiety and a hexyl chain as the alcohol moiety. The presence of the strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties to the molecule, making it an intriguing building block in medicinal chemistry.[1][2]
The fundamental properties of Hexyl cyclopropanecarboxylate are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | LGC Standards[3] |
| Molecular Weight | 170.25 g/mol | LGC Standards[3] |
| CAS Number | 60128-03-2 | LGC Standards[3] |
| IUPAC Name | hexyl cyclopropanecarboxylate | LGC Standards[3] |
| SMILES | O=C(C1CC1)OCCCCCC | LGC Standards[3] |
| InChI | InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3 | LGC Standards[3] |
| Predicted LogP | 3.3 | ChemAxon |
Synthesis of Hexyl Cyclopropanecarboxylate
A robust and straightforward method for the synthesis of Hexyl cyclopropanecarboxylate is the Fischer-Speier esterification.[4][5][6][7][8] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (cyclopropanecarboxylic acid) with an alcohol (hexan-1-ol).
Figure 1: Workflow for the synthesis of Hexyl cyclopropanecarboxylate via Fischer-Speier esterification.
Experimental Protocol
Materials:
-
Cyclopropanecarboxylic acid
-
Hexan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using toluene)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopropanecarboxylic acid (1.0 eq) and hexan-1-ol (1.5-3.0 eq). The use of excess alcohol helps to drive the equilibrium towards the product. If desired, add toluene as a solvent to facilitate azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed, further driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting carboxylic acid on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure Hexyl cyclopropanecarboxylate.
Spectroscopic Characterization (Predicted)
The structure of the synthesized Hexyl cyclopropanecarboxylate can be confirmed by various spectroscopic techniques. The following are predicted data based on the known structure and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropane ring and the hexyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -CH₂- |
| ~1.60 | m | 2H | -O-CH₂-CH₂ -CH₂- |
| ~1.55 | m | 1H | -CH- (cyclopropane) |
| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
| ~0.85 | m | 4H | -CH₂- (cyclopropane) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C =O (ester) |
| ~65 | -O-C H₂- |
| ~31 | -O-CH₂-C H₂- |
| ~28 | -CH₂-C H₂-CH₂- |
| ~25 | -CH₂-C H₂-CH₃ |
| ~22 | -C H₂-CH₃ |
| ~14 | -C H₃ |
| ~13 | -C H- (cyclopropane) |
| ~8 | -C H₂- (cyclopropane) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ester functional group and the cyclopropane ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | C-H stretch (cyclopropane)[9] |
| 2960-2850 | Strong | C-H stretch (alkyl)[10][11] |
| ~1735 | Strong | C=O stretch (ester)[10][11] |
| 1300-1000 | Strong | C-O stretch (ester)[10][11] |
| ~1020 | Medium | CH₂ deformation (cyclopropane)[9] |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an ester.
| m/z | Interpretation |
| 170 | [M]⁺, Molecular ion |
| 113 | [M - C₄H₉]⁺, Loss of a butyl radical |
| 87 | [M - C₆H₁₃O]⁺, McLafferty rearrangement |
| 85 | [C₅H₉O]⁺ |
| 69 | [C₄H₅O]⁺ |
Applications and Relevance in Drug Development
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.
Figure 2: Key advantages of incorporating a cyclopropane moiety in drug design.
While specific biological activities of Hexyl cyclopropanecarboxylate have not been extensively reported, esters of cyclopropanecarboxylic acid have shown a range of biological activities, including antimicrobial and insecticidal properties.[12][13] The unique conformational constraint imposed by the cyclopropane ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane group can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.[1]
Therefore, Hexyl cyclopropanecarboxylate and similar structures serve as valuable scaffolds for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including infectious diseases, oncology, and neurology.[2][14][15]
Conclusion
Hexyl cyclopropanecarboxylate is a structurally interesting molecule that can be synthesized through well-established chemical methods like the Fischer-Speier esterification. Its structure can be unambiguously determined using a combination of spectroscopic techniques. The presence of the cyclopropane ring makes it a valuable building block for the development of novel therapeutic agents with improved pharmacological properties. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of Hexyl cyclopropanecarboxylate in their drug discovery and development endeavors.
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